2,5-Dioxopyrrolidin-1-yl 2-(2-(tert-butoxycarbonyl)hydrazinyl)isonicotinate
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Overview
Description
2,5-Dioxopyrrolidin-1-yl 2-(2-(tert-butoxycarbonyl)hydrazinyl)isonicotinate is a complex organic compound with a molecular formula of C15H18N4O6. This compound is known for its unique structure, which includes a pyrrolidinone ring and a tert-butoxycarbonyl-protected hydrazine group. It is used in various scientific research applications due to its reactivity and stability under specific conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl 2-(2-(tert-butoxycarbonyl)hydrazinyl)isonicotinate typically involves the reaction of isonicotinic acid with tert-butoxycarbonyl hydrazine in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction is carried out under an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate and prevent side reactions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 2-(2-(tert-butoxycarbonyl)hydrazinyl)isonicotinate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the pyrrolidinone ring.
Common Reagents and Conditions
Dicyclohexylcarbodiimide (DCC): Used as a coupling agent in the synthesis.
N-Hydroxysuccinimide (NHS): Facilitates the formation of the active ester intermediate.
Acidic Conditions: Used for the removal of the tert-butoxycarbonyl protecting group.
Major Products Formed
Free Hydrazine Derivative: Formed upon removal of the tert-butoxycarbonyl group.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
2,5-Dioxopyrrolidin-1-yl 2-(2-(tert-butoxycarbonyl)hydrazinyl)isonicotinate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of hydrazine derivatives.
Biology: In the study of enzyme inhibitors and as a building block for the synthesis of biologically active molecules.
Medicine: Potential use in drug development due to its ability to form stable hydrazine derivatives.
Industry: Used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 2-(2-(tert-butoxycarbonyl)hydrazinyl)isonicotinate involves the formation of reactive intermediates that can interact with various molecular targets. The compound’s hydrazine group can form covalent bonds with electrophilic centers in biological molecules, leading to inhibition of enzyme activity or modification of protein function .
Comparison with Similar Compounds
Similar Compounds
2,5-Dioxopyrrolidin-1-yl 6-(2-(tert-butoxycarbonyl)hydrazinyl)nicotinate: Similar structure but with a different position of the hydrazine group.
2,5-Dioxopyrrolidin-1-yl 2-(((tert-butoxycarbonyl)amino)oxy)acetate: Contains an aminooxy group instead of a hydrazine group.
Uniqueness
2,5-Dioxopyrrolidin-1-yl 2-(2-(tert-butoxycarbonyl)hydrazinyl)isonicotinate is unique due to its specific arrangement of functional groups, which provides distinct reactivity and stability. This makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C15H18N4O6 |
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Molecular Weight |
350.33 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[2-[(2-methylpropan-2-yl)oxycarbonyl]hydrazinyl]pyridine-4-carboxylate |
InChI |
InChI=1S/C15H18N4O6/c1-15(2,3)24-14(23)18-17-10-8-9(6-7-16-10)13(22)25-19-11(20)4-5-12(19)21/h6-8H,4-5H2,1-3H3,(H,16,17)(H,18,23) |
InChI Key |
IYJDHMODESPYDR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NNC1=NC=CC(=C1)C(=O)ON2C(=O)CCC2=O |
Origin of Product |
United States |
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